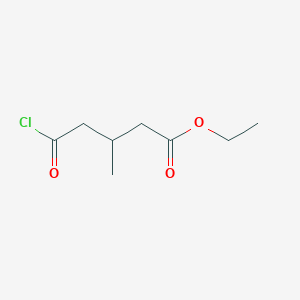
Ethyl 5-chloro-3-methyl-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-3-methyl-5-oxopentanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that features a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-3-methyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1-chloro-3-methyl-2-butanone under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-methyl-5-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 5-chloro-3-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-methyl-5-oxopentanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. The chlorine atom can act as a leaving group, facilitating these reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxopentanoate: Similar structure but lacks the chlorine atom.
Ethyl 4-methyl-3-oxopentanoate: Similar structure with a different substitution pattern.
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 5-chloro-3-methyl-5-oxopentanoate is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
136122-65-1 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethyl 5-chloro-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C8H13ClO3/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3 |
InChI Key |
DKIJTCSWAKBAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















